molecular formula C16H24N4O2S2 B2389005 3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 522624-43-7

3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No. B2389005
CAS RN: 522624-43-7
M. Wt: 368.51
InChI Key: PIRFPQNMHVFINS-UHFFFAOYSA-N
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Description

3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N4O2S2 and its molecular weight is 368.51. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Sulfonamides, including the specified compound, have historically been important in the treatment of infectious diseases as synthetic antimicrobial drugs. Recent advances in sulfonamide-based medicinal chemistry have demonstrated their broad bioactive spectrum, offering a wide range of medicinal applications and large development potential. The structural modifications of classical antibacterial aminobenzenesulfonamides have led to sulfonamide derivatives showing activities as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents, along with potential in treating neurological diseases and as diuretic drugs. These developments are critical for designing new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Chemical and Biological Reactivity

The compound's triazole derivatives have attracted attention due to their diverse biological activities. The interest in developing novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases, has been significant. The synthesis of triazole derivatives, including the specified compound, presents opportunities for creating new drugs targeting these conditions, addressing issues in green chemistry, and sustainability (V. Ferreira et al., 2013).

Environmental Impact and Analysis

Sulfonamides, including the specific compound, have been widely used as anti-infectives. However, their presence in the environment, mainly derived from agricultural activities, has led to changes in microbial populations, potentially hazardous to human health. The global range of this health hazard and the inefficiency of administrative activities in risk reduction highlight the need for comprehensive environmental management and regulation (W. Baran et al., 2011).

properties

IUPAC Name

3-(4-butan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S2/c1-5-12(4)20-15(17-18-16(20)23)13-9-8-10-14(11-13)24(21,22)19(6-2)7-3/h8-12H,5-7H2,1-4H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRFPQNMHVFINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-sec-Butyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-diethyl-benzenesulfonamide

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